molecular formula C22H14BrNO4 B4983370 2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

Cat. No. B4983370
M. Wt: 436.3 g/mol
InChI Key: YDIQCGGHZRJASX-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, commonly known as BAA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BAA is a member of the anthraquinone family of compounds and has been found to have a wide range of biochemical and physiological effects. We will also explore the various scientific research applications of BAA and list future directions for further research.

Mechanism of Action

The mechanism of action of BAA is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. BAA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BAA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, BAA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
BAA has been found to have a wide range of biochemical and physiological effects. BAA has been shown to inhibit cell growth and induce apoptosis in cancer cells. BAA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning. Additionally, BAA has been found to have anti-inflammatory properties and to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAA in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes BAA a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of BAA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BAA. One area of research is in the development of BAA derivatives with improved potency and selectivity. Another area of research is in the use of BAA as a tool for studying the role of various enzymes and signaling pathways in biological processes. Additionally, BAA could be further studied for its potential use in the treatment of cancer and Alzheimer's disease.

Synthesis Methods

BAA can be synthesized through a multi-step process involving the reaction of 9,10-anthraquinone with 4-bromophenol in the presence of a base to form 2-(4-bromophenoxy)-9,10-anthraquinone. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a catalyst to form the final product, 2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.

Scientific Research Applications

BAA has been found to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. BAA has been shown to have anti-cancer properties, specifically in the inhibition of cell growth and induction of apoptosis in cancer cells. BAA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQCGGHZRJASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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